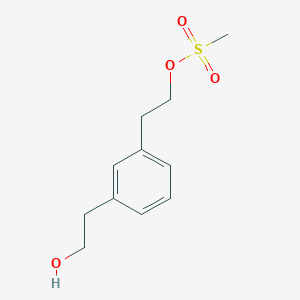
piperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
piperidinium iodide is a chemical compound that consists of a piperidine ring bonded to a hydroiodide group. Piperidine is a six-membered heterocyclic amine with the molecular formula C₅H₁₁N. It is a colorless liquid with a characteristic odor and is widely used in organic synthesis and as a building block for various pharmaceuticals. The hydroiodide group adds an iodide ion to the compound, which can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine can be synthesized through several methods. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . . The hydroiodide salt of piperidine can be prepared by reacting piperidine with hydroiodic acid under controlled conditions.
Industrial Production Methods
Industrially, piperidine is produced by the catalytic hydrogenation of pyridine. This process involves the use of a catalyst, such as molybdenum disulfide, and hydrogen gas at elevated temperatures and pressures . The resulting piperidine is then reacted with hydroiodic acid to form piperidine;hydroiodide.
Chemical Reactions Analysis
Types of Reactions
piperidinium iodide undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Piperidine can be reduced to form secondary amines.
Substitution: Piperidine can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of piperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
piperidinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Serves as a precursor for the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: Utilized in the production of agrochemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of piperidine;hydroiodide involves its interaction with various molecular targets. Piperidine can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The hydroiodide group can enhance the solubility and reactivity of the compound, allowing it to participate in a wider range of chemical reactions .
Comparison with Similar Compounds
piperidinium iodide can be compared with other similar compounds, such as:
Pyridine: A six-membered heterocyclic compound with a nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
This compound is unique due to the presence of the hydroiodide group, which can influence its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
21701-42-8 |
|---|---|
Molecular Formula |
C5H12IN |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
piperidine;hydroiodide |
InChI |
InChI=1S/C5H11N.HI/c1-2-4-6-5-3-1;/h6H,1-5H2;1H |
InChI Key |
HBPSMMXRESDUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B8493229.png)


![4-[1-[[[4-Cyclohexyl-3-(trifluoromethyl)benzyl]oxy]imino]ethyl]-2-ethylbenzyl Alcohol](/img/structure/B8493270.png)



![N-[2-(3-chloro-4-fluorophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8493296.png)

![[3-(1H-Pyrazol-1-yl)phenyl]acetic acid](/img/structure/B8493306.png)


![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclohexanecarboxamide](/img/structure/B8493335.png)

